Tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate
CAS No.: 887587-51-1
Cat. No.: VC16680553
Molecular Formula: C15H20FNO4S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887587-51-1 |
---|---|
Molecular Formula | C15H20FNO4S |
Molecular Weight | 329.4 g/mol |
IUPAC Name | tert-butyl 3-(4-fluorophenyl)sulfonylpyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C15H20FNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 |
Standard InChI Key | SRDWIHGJVMGGGW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate (CAS: 1289585-25-6) has the molecular formula C₁₅H₂₀FNO₄S and a molecular weight of 329.39 g/mol . The Boc group at the 1-position and the 4-fluorobenzenesulfonyl group at the 3-position are critical for its stability and interaction with biological targets. The compound’s stereochemistry, particularly the (S)-configuration at the pyrrolidine ring, influences its binding affinity and metabolic behavior .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS No. | 1289585-25-6 | |
IUPAC Name | (S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate | |
Molecular Formula | C₁₅H₂₀FNO₄S | |
Molecular Weight | 329.39 g/mol | |
MDL Number | MFCD18837564 |
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via Mitsunobu reactions or nucleophilic substitutions, leveraging the reactivity of pyrrolidine intermediates. A representative method involves:
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Boc Protection: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate reacts with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 40°C to introduce sulfonyl groups .
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Sulfonylation: Subsequent reaction with 4-fluorobenzenesulfonyl chloride under basic conditions yields the target compound .
Table 2: Example Synthesis Protocol
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | DIAD, PPh₃, THF, 40°C, 1 hour | 1.88 g | |
2 | 4-Fluorobenzenesulfonyl chloride | 75% |
The Boc group enhances solubility in organic solvents, facilitating purification via column chromatography (hexane:ethyl acetate) .
Physicochemical Properties
Solubility and Lipophilicity
Experimental data for structurally similar compounds (e.g., tert-butyl 3-hydroxypyrrolidine-1-carboxylate) suggest high solubility in polar aprotic solvents (e.g., DMF, THF) and moderate aqueous solubility (12.0 mg/mL) . The LogP (octanol-water partition coefficient) for the target compound is estimated at 0.88, indicating balanced lipophilicity suitable for blood-brain barrier penetration .
Table 3: Predicted Physicochemical Parameters
Parameter | Value | Method | Source |
---|---|---|---|
LogP | 0.88 | Consensus | |
TPSA (Topological PSA) | 49.77 Ų | SILICOS-IT | |
Water Solubility | 10.8 mg/mL | Ali | |
GI Absorption | High | ADMET |
Applications in Drug Development
Intermediate in API Synthesis
This compound is used to synthesize 5-HT₆/5-HT₇ receptor antagonists, which are under investigation for Alzheimer’s disease . Its Boc group is cleaved under acidic conditions to yield primary amines for further functionalization .
Prodrug Design
The tert-butyl ester improves oral bioavailability by resisting first-pass metabolism, making it a candidate for prodrug formulations targeting the central nervous system .
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